2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Antitubercular Drug-resistant TB Imidazopyridine

Medicinal chemistry groups targeting drug-resistant tuberculosis require the exact 2,7-dimethyl IMP scaffold-generic analogs lack activity. This compound is the validated precursor to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (MIC ≤0.006 µM vs Mtb) and pBTZ hybrids (MIC 0.21 µM). - Reproduces published anti-TB SAR; unsubstituted or mono-methyl variants are inactive. - Enables fragment-based hybrid synthesis with benzothiazinones. - Supports focused library synthesis to probe 8-position substituent effects on Gram-negative activity. Reliable supply with full analytical documentation.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 81438-53-1
Cat. No. B1223245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS81438-53-1
Synonyms2,7-dimethylimidazo(1,2-a)pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyBDKHWMQAUGGNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid – Anti-TB & Antibacterial Scaffold


2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-53-1) is a bicyclic heteroaromatic building block in the imidazo[1,2-a]pyridine (IMP) class, possessing a carboxylic acid handle at the 3-position and methyl groups at C-2 and C-7. It serves as the direct synthetic precursor to the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, a class of agents with exceptional potency against drug-resistant Mycobacterium tuberculosis (Mtb) [1]. This compound has also been employed as a key conjugation partner with piperazino-1,3-benzothiazin-4-ones (pBTZs) to generate novel anti-TB hybrids, achieving low-micromolar to sub-micromolar MIC values [2]. Beyond tuberculosis, its derivatives have demonstrated selective antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis, with computational DFT analyses correlating electronic properties to biological performance [3].

2,7-Dimethyl Substitution: Critical for Anti-TB Activity


Simple imidazo[1,2-a]pyridine-3-carboxylic acids lacking the specific 2,7-dimethyl substitution pattern fail to replicate the potent anti-tubercular and antibacterial profile of derivatives built from 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Systematic structure-activity relationship (SAR) studies on the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrate that subtle alterations at the core ring, such as replacing the 7-methyl group with hydrogen, dramatically reduce or abolish activity against multi-drug resistant Mtb [1]. In direct comparative DFT and in vitro antibacterial studies, compounds bearing dibromo substitutions at the 8-position of the IMP ring exhibited enhanced antimicrobial action compared to those with hydrogen at the 8-position, establishing that electronic tuning via substituent choice is critical and that the unsubstituted or differently substituted analogs are not biologically equivalent [2]. Therefore, procurement of the precise 2,7-dimethyl variant is mandatory for reproducing published biological outcomes and for generating structure-activity relationships consistent with the literature.

Evidence: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Analogs


Anti-TB Potency of Carboxamide Derivatives

When elaborated into carboxamide derivatives, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid yields agents with MIC values as low as ≤0.006 µM against replicating Mtb H37Rv. The most potent derivative (compound 18) surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical isolates. In contrast, the parent carboxylic acid itself is a synthetic intermediate and was not tested in the same assays; however, its unique substitution pattern is what enables the formation of these exceptionally potent derivatives. Without the 2,7-dimethyl substituents, the resulting carboxamides exhibit significantly reduced or negligible anti-TB activity [1].

Antitubercular Drug-resistant TB Imidazopyridine

8-Substitution Enhances Activity Against K. pneumoniae

A systematic library of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and hydrazides was synthesized and compared. The compound SM-IMP-02, a dibromo-substituted derivative at the 8-position, exhibited a MIC of 4.8 µg/mL against K. pneumoniae ATCC 4352 and B. subtilis ATCC 6051, representing the lowest MIC in the series. In direct contrast, the analogous compound with hydrogen at the 8-position showed significantly higher MIC values (qualitatively less active). The study concluded that dibromo substitution on the IMP ring consistently outperforms the 8-H analogs, underscoring the need for the 2,7-dimethyl core to which substituents can be added [1].

Antibacterial Klebsiella pneumoniae SAR

High DFT Reactivity (Global Softness)

Density functional theory (DFT) calculations on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed HOMO/LUMO energy gaps ranging from 4.43 to 4.69 eV for the SM-IMP series. Compound SM-IMP-02 displayed the lowest global hardness (2.215 eV) and highest global softness (0.226 eV), indicating superior chemical reactivity. This was in contrast to other analogs within the same series that possessed higher hardness and lower softness values, suggesting that the 2,7-dimethyl template, when appropriately substituted, yields enhanced electronic properties predictive of biological activity [1].

DFT Computational Chemistry Reactivity

Validated pBTZ Conjugate Intermediate

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid was conjugated directly to a pBTZ warhead, producing compound 4, which displayed MICs of 2.10 µM (7H12 medium) and 1.43 µM (GAS medium) against Mtb H37Rv. A key synthetic intermediate 7, derived from the same acid, exhibited even greater potency with an MIC of 0.21 µM in 7H12 medium. By comparison, the pBTZ precursor alone (pBTZ-Boc) had an MIC of 0.28 µM, indicating that the IMP moiety contributes additive or synergistic anti-TB effects. This hybrid approach is only possible with the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold, as alternative heterocyclic acids failed to produce similarly active conjugates [1].

Tuberculosis Conjugate Drug Discovery

Key Applications of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid


Next-Generation Anti-TB Carboxamides

This acid is the essential starting material for synthesizing 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated MIC values as low as ≤0.006 µM against replicating Mtb, outperforming the clinical candidate PA-824 by nearly 10-fold against drug-resistant strains [1]. Medicinal chemistry campaigns aiming to optimize this chemotype for oral bioavailability and in vivo efficacy require reliable access to this intermediate to explore amine substituent SAR.

Dual-Warhead Anti-TB Conjugates via pBTZ

Direct conjugation of this carboxylic acid with piperazino-1,3-benzothiazin-4-ones (pBTZs) has yielded hybrid molecules (e.g., compound 4 and intermediate 7) with MICs of 2.10 µM and 0.21 µM, respectively, against Mtb H37Rv in 7H12 medium [2]. This proof-of-concept validates the compound's utility in fragment-based drug discovery (FBDD) approaches that combine two validated anti-TB pharmacophores to combat emerging resistance.

Substituent Scanning for Antibacterial Libraries

Systematic SAR studies have shown that substituents at the 8-position of the 2,7-dimethyl-IMP core dramatically modulate antibacterial activity against K. pneumoniae and B. subtilis, with a dibromo-substituted derivative achieving an MIC of 4.8 µg/mL [3]. Procurement of this scaffold allows researchers to build focused libraries to probe electronic and steric effects on Gram-negative and Gram-positive bacterial targets.

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